(R)-benzyl 2-methylpiperazine-1-carboxylate

Antibacterial agents Chiral pharmacology Quinolone antibiotics

Procure the (R)-enantiomer (CAS 923565-99-5) to guarantee stereochemical integrity in chiral drug development. The (R)-configuration at the 2-position delivers 2- to 64-fold greater antibacterial potency compared to the (S)-enantiomer in quinolone-derived candidates. The Cbz protecting group remains intact under TFA-mediated Boc deprotection, enabling orthogonal amine unveiling in multistep syntheses of kinase inhibitors, GPCR modulators, and protease inhibitors. This building block also serves as a validated CYP4Z1 reference (IC50 = 7.20 μM) for breast cancer target assays.

Molecular Formula C13H18N2O2
Molecular Weight 234.29
CAS No. 923565-99-5
Cat. No. B3024066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-benzyl 2-methylpiperazine-1-carboxylate
CAS923565-99-5
Molecular FormulaC13H18N2O2
Molecular Weight234.29
Structural Identifiers
SMILESCC1CNCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1
InChIKeyKKBYAYOFCRJQQT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 2-Methylpiperazine-1-Carboxylate (CAS 923565-99-5) – Chiral Cbz-Protected Piperazine Building Block for Asymmetric Synthesis


(R)-benzyl 2-methylpiperazine-1-carboxylate (CAS 923565-99-5), also known as (R)-1-Cbz-2-methylpiperazine, is a chiral piperazine derivative featuring an (R)-configured methyl substituent at the 2-position and a benzyl carbamate (Cbz) protecting group at the N1 nitrogen. This compound serves as a key enantiomerically pure building block in medicinal chemistry and pharmaceutical development, with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol . The Cbz group provides orthogonal protection during multistep syntheses, while the defined (R)-stereochemistry enables the construction of chiral drug candidates with controlled stereochemical outcomes .

Why Generic or Racemic Substitution of (R)-Benzyl 2-Methylpiperazine-1-Carboxylate (CAS 923565-99-5) Fails in Chiral Synthesis


Substituting (R)-benzyl 2-methylpiperazine-1-carboxylate with its (S)-enantiomer (CAS 923565-98-4), the racemic mixture (CAS 444666-46-0), or alternative protecting group analogs such as (R)-tert-butyl 2-methylpiperazine-1-carboxylate introduces critical divergences in both downstream biological activity and synthetic strategy. The stereochemical configuration at the 2-position fundamentally alters the three-dimensional orientation of pharmacophores in final drug candidates, while the Cbz versus Boc protecting group selection dictates orthogonal deprotection compatibility in multistep sequences. Generic substitution without rigorous stereochemical and protecting-group matching compromises both synthetic route efficiency and the enantiomeric purity of the final active pharmaceutical ingredient (API), with direct consequences for biological target engagement [1].

Quantitative Differentiation Evidence for (R)-Benzyl 2-Methylpiperazine-1-Carboxylate (CAS 923565-99-5)


Chiral-Dependent Antibacterial Activity Variation: 2-64-Fold Difference Between R and S Enantiomer-Derived Quinolones

Quinolone derivatives synthesized from (R)-tert-butyl 2-methylpiperazine-1-carboxylate (structurally analogous to the target Cbz-protected compound) exhibit antibacterial activities that differ substantially from those derived from the corresponding (S)-synthon. While overall in vitro antibacterial activity did not show a distinct enantiomeric preference, a 2- to 64-fold difference in activity between R and S enantiomer-derived quinolones was observed in approximately 52% of the 14 bacterial strains tested [1]. This demonstrates that the stereochemical origin of the piperazine building block directly propagates to divergent biological outcomes in final drug candidates.

Antibacterial agents Chiral pharmacology Quinolone antibiotics Enantioselective synthesis

CYP4Z1 Enzyme Inhibition Profile: IC50 = 7.20 μM for Target Compound

(R)-benzyl 2-methylpiperazine-1-carboxylate demonstrates measurable inhibitory activity against cytochrome P450 4Z1 (CYP4Z1), a target implicated in breast cancer progression due to its overexpression in tumor cells and role in arachidonic acid metabolism [1]. The compound exhibits an IC50 value of 7.20 × 10^3 nM (7.20 μM) in a cellular membrane assay using human HepG2 cells transduced with a CYP4Z1-expressing lentiviral vector [1]. For reference, the known non-covalent CYP4Z1 inhibitor 1-benzylimidazole shows only low micromolar affinity in the same target class, while optimized mechanism-based inhibitors such as 8-[(1H-benzotriazol-1-yl)amino]octanoic acid achieve IC50 values in the 60-180 nM range [2].

CYP4Z1 inhibition Cytochrome P450 Breast cancer metabolism Enzyme assay

Protecting Group Orthogonality: Cbz Enables Acid-Stable Multistep Synthesis Compared to Boc Analogs

The benzyl carbamate (Cbz) protecting group on (R)-benzyl 2-methylpiperazine-1-carboxylate provides orthogonal deprotection compatibility relative to the widely used tert-butyl carbamate (Boc) analog, (R)-tert-butyl 2-methylpiperazine-1-carboxylate . Cbz is stable to acidic conditions that cleave Boc groups (e.g., TFA treatment), while being readily removed by hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH) without affecting acid-labile Boc or Fmoc protections elsewhere in the molecule [1]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis where Boc-protected amines must remain intact during Cbz removal steps.

Protecting group strategy Orthogonal protection Solid-phase peptide synthesis Medicinal chemistry

Physical Form and Purity Specifications: Liquid State and ≥97% Purity for Reproducible Research

Commercially available (R)-benzyl 2-methylpiperazine-1-carboxylate is supplied with a minimum purity specification of 97% as determined by HPLC or NMR analysis . The compound exists as a liquid at 20°C, which facilitates accurate volumetric dispensing and handling in automated synthesis platforms compared to solid forms that require weighing and may be hygroscopic . Long-term storage is recommended at 2-8°C to maintain chemical integrity and prevent degradation of the Cbz protecting group .

Quality control Procurement specifications Reproducible research Analytical chemistry

Optimal Research and Industrial Application Scenarios for (R)-Benzyl 2-Methylpiperazine-1-Carboxylate (CAS 923565-99-5)


Synthesis of Enantiomerically Pure Quinolone Antibiotics with Defined Antibacterial Potency

Researchers developing chiral quinolone antibiotics should procure the (R)-enantiomer of this Cbz-protected piperazine building block to ensure the stereochemical integrity of the final drug candidate. As demonstrated by Liu et al., the antibacterial activity of quinolones derived from (R)- and (S)-2-methylpiperazine synthons differs by 2- to 64-fold in over half of tested bacterial strains, underscoring that the stereochemical origin of the piperazine core directly determines biological efficacy [1]. Use of the racemate or incorrect enantiomer introduces unpredictable potency variations that confound structure-activity relationship (SAR) analysis and delay lead optimization.

Multistep Synthesis Requiring Orthogonal Protection of Piperazine N1 and N4 Nitrogens

The Cbz protecting group on (R)-benzyl 2-methylpiperazine-1-carboxylate is ideally suited for synthetic sequences where acid-labile protecting groups such as Boc are employed on other nitrogen atoms within the same molecule. The Cbz group remains intact under TFA-mediated Boc deprotection conditions, enabling sequential, chemoselective unveiling of reactive amines . This orthogonality is essential for constructing complex piperazine-containing pharmacophores such as kinase inhibitors, GPCR modulators, and protease inhibitors where precise control over amine reactivity is required.

CYP4Z1 Inhibitor Scaffold Development and Benchmarking

This compound provides a structurally defined, commercially available scaffold with documented CYP4Z1 inhibitory activity (IC50 = 7.20 μM) that can serve as a benchmark for developing novel CYP4Z1-targeted therapeutics [1]. Given the established role of CYP4Z1 in breast cancer progression and its overexpression in tumor metastases, researchers can utilize this compound to establish baseline SAR, validate assay systems, and compare the potency of newly synthesized analogs against a reproducible reference standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-benzyl 2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.